molecular formula C13H10O3 B13942994 3-Methyl-dibenzofuran-1,7-diol

3-Methyl-dibenzofuran-1,7-diol

Cat. No.: B13942994
M. Wt: 214.22 g/mol
InChI Key: LMJXHHYWVNLNNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-dibenzofuran-1,7-diol is a chemical compound belonging to the class of dibenzofurans, which are tricyclic systems resulting from the fusion of a benzofuran and a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-dibenzofuran-1,7-diol typically involves the formation of the dibenzofuran nucleus through various methods. One common approach is the cyclization of diarylether derivatives, which involves creating the C–O bond of the furan ring . Another method includes the use of Friedel-Crafts reaction conditions followed by reductive desulfurization .

Industrial Production Methods

Industrial production of dibenzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-dibenzofuran-1,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted dibenzofurans, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Methyl-dibenzofuran-1,7-diol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, including anticancer and antiviral activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Methyl-dibenzofuran-1,7-diol involves its interaction with various molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interact with cellular enzymes and receptors, leading to the modulation of biochemical pathways. For example, its antioxidant properties are linked to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both methyl and hydroxyl groups on the dibenzofuran core, which enhances its reactivity and potential biological activities. This combination of functional groups allows for a wide range of chemical modifications and applications .

Properties

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

3-methyldibenzofuran-1,7-diol

InChI

InChI=1S/C13H10O3/c1-7-4-10(15)13-9-3-2-8(14)6-11(9)16-12(13)5-7/h2-6,14-15H,1H3

InChI Key

LMJXHHYWVNLNNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C3=C(C=C(C=C3)O)OC2=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.